

# (1S,2S)-2-Methoxycyclohexanol: A Technical Guide for Researchers in Drug Development

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Compound of Interest

Compound Name: (1S,2S)-2-Methoxycyclohexanol

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For researchers, scientists, and drug development professionals, this in-depth guide explores the technical specifications and applications of the chiral auxiliary, **(15,25)-2-**

**Methoxycyclohexanol**. This document provides a comprehensive overview of its commercial availability, physicochemical properties, and its pivotal role in the asymmetric synthesis of complex molecules, particularly in the development of novel therapeutics.

(1S,2S)-2-Methoxycyclohexanol is a valuable chiral building block utilized in stereoselective synthesis to introduce specific stereochemistry in target molecules. Its commercial availability from various suppliers facilitates its application in both academic research and industrial drug development. This guide consolidates key technical data, outlines a representative experimental protocol for its use in asymmetric alkylation, and illustrates its relevance in the context of antibiotic development by detailing the mechanism of action of carbapenems, a class of antibiotics whose synthesis can be aided by this chiral auxiliary.

### **Physicochemical and Commercial Data**

A summary of the key quantitative data for **(1S,2S)-2-Methoxycyclohexanol** is presented in the table below for easy reference and comparison. This information has been compiled from various chemical suppliers and databases.



Property	Value
CAS Number	134108-92-2
Molecular Formula	C7H14O2
Molecular Weight	130.18 g/mol
Appearance	Colorless to pale yellow liquid
Density	1.015 g/cm <sup>3</sup>
Boiling Point	195 °C
Optical Rotation	+56° (Neat)
Refractive Index	1.4595
Purity (typical)	≥97%
Enantiomeric Excess (ee)	≥98%

## Core Application: Asymmetric Synthesis of Bioactive Molecules

(1S,2S)-2-Methoxycyclohexanol serves as a chiral auxiliary, a temporary stereogenic unit that is incorporated into a molecule to control the stereochemical outcome of a subsequent reaction.[1][2] This strategy is particularly effective in the asymmetric alkylation of enolates, a fundamental carbon-carbon bond-forming reaction in organic synthesis. The chiral auxiliary guides the approach of the electrophile to the enolate, leading to the preferential formation of one enantiomer of the product.[3] After the desired stereocenter is established, the auxiliary can be cleaved and potentially recycled.

This methodology is instrumental in the synthesis of enantiomerically pure compounds, which is a critical consideration in the pharmaceutical industry, as different enantiomers of a drug can exhibit significantly different pharmacological activities and toxicities.[4]

# Experimental Protocols: Representative Asymmetric Alkylation

### Foundational & Exploratory





The following is a representative, generalized experimental protocol for the asymmetric alkylation of a carbonyl compound using a chiral auxiliary such as **(1S,2S)-2-Methoxycyclohexanol**. This protocol is based on established methods for chiral auxiliary-mediated enolate alkylation and should be adapted and optimized for specific substrates and

electrophiles.[5]

#### Step 1: Attachment of the Chiral Auxiliary

- To a solution of **(1S,2S)-2-Methoxycyclohexanol** (1.0 equivalent) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (e.g., argon or nitrogen), add a suitable coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or an acid chloride activating agent) and the carboxylic acid to be alkylated (1.0 equivalent).
- Stir the reaction mixture at room temperature for a specified time (typically 2-12 hours) until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- Upon completion, filter the reaction mixture to remove any precipitated byproducts (e.g., dicyclohexylurea if DCC is used).
- Purify the resulting chiral ester by column chromatography on silica gel.

#### Step 2: Diastereoselective Enolate Formation and Alkylation

- Dissolve the chiral ester (1.0 equivalent) in anhydrous THF in a flame-dried flask under an inert atmosphere.
- Cool the solution to -78 °C in a dry ice/acetone bath.
- Slowly add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LHMDS) (1.05 equivalents) dropwise to the solution to form the corresponding enolate. Stir the mixture at -78 °C for 30-60 minutes.
- Add the alkylating agent (e.g., an alkyl halide) (1.1 equivalents) dropwise to the enolate solution at -78 °C.
- Allow the reaction to stir at -78 °C for several hours, monitoring its progress by TLC.



- Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.
- Allow the mixture to warm to room temperature and extract the product with an organic solvent (e.g., ethyl acetate).
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the diastereomerically enriched product by column chromatography.

#### Step 3: Cleavage of the Chiral Auxiliary

- The chiral auxiliary can be removed under various conditions depending on the desired product (e.g., carboxylic acid, alcohol, or amide). For hydrolysis back to the carboxylic acid, treatment with a base such as lithium hydroxide in a mixture of THF and water is a common method.
- Acidify the reaction mixture and extract the desired chiral carboxylic acid.
- The cleaved (1S,2S)-2-Methoxycyclohexanol can be recovered from the reaction mixture for potential reuse.

## Logical Workflow for Chiral Auxiliary-Mediated Asymmetric Synthesis

The following diagram illustrates the general workflow for utilizing a chiral auxiliary in asymmetric synthesis.





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Workflow for Asymmetric Synthesis using a Chiral Auxiliary.

## Relevance in Antibiotic Development: The Carbapenem Case

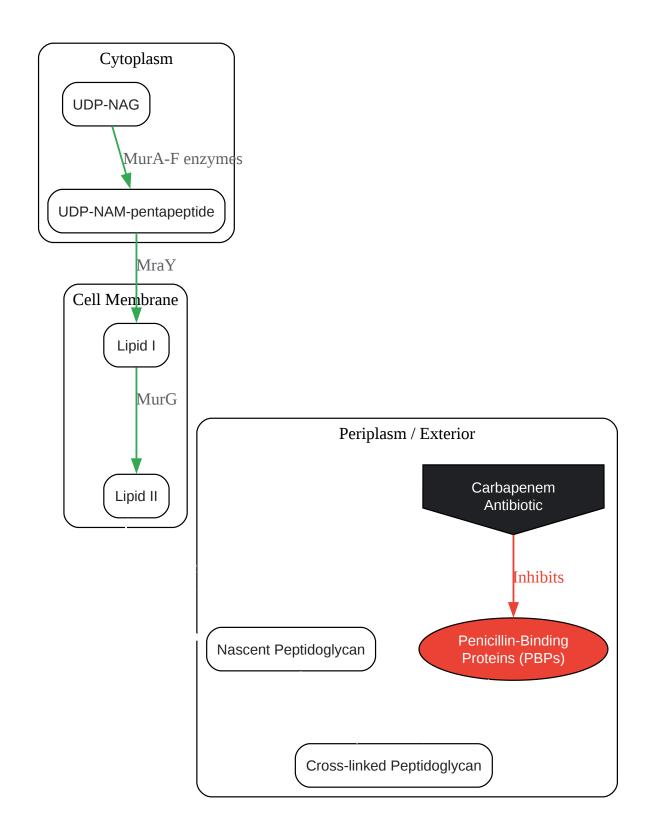
The application of chiral auxiliaries like **(1S,2S)-2-Methoxycyclohexanol** is particularly relevant in the synthesis of complex pharmaceutical agents such as carbapenem antibiotics.[6] [7] Carbapenems are a class of  $\beta$ -lactam antibiotics with a broad spectrum of activity against both Gram-positive and Gram-negative bacteria.[8] Their mechanism of action involves the inhibition of bacterial cell wall synthesis.[6][9]

## Bacterial Cell Wall Synthesis Pathway and Inhibition by Carbapenems

The structural integrity of bacteria is maintained by the peptidoglycan layer of the cell wall.[1] The biosynthesis of peptidoglycan is a complex process involving multiple enzymatic steps, making it an excellent target for antibiotics.[10] Carbapenems exert their bactericidal effect by acylating and thereby inactivating penicillin-binding proteins (PBPs), which are essential enzymes for the final steps of peptidoglycan synthesis, specifically the cross-linking of peptide chains.[3][6]

The following diagram illustrates the key stages of bacterial cell wall synthesis and the point of intervention by carbapenem antibiotics.





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Bacterial Cell Wall Synthesis and Inhibition by Carbapenems.



#### Conclusion

(1S,2S)-2-Methoxycyclohexanol is a readily available and highly effective chiral auxiliary for the asymmetric synthesis of complex molecules. Its application in controlling stereochemistry is a critical tool for researchers in drug discovery and development. The ability to synthesize enantiomerically pure compounds, such as the precursors to carbapenem antibiotics, underscores the importance of this chiral building block in modern medicinal chemistry. Understanding both the synthetic utility of (1S,2S)-2-Methoxycyclohexanol and the biological pathways targeted by the molecules it helps create is essential for the rational design of new and more effective therapeutic agents.

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- To cite this document: BenchChem. [(1S,2S)-2-Methoxycyclohexanol: A Technical Guide for Researchers in Drug Development]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1148471#commercial-availability-of-1s-2s-2-methoxycyclohexanol]



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